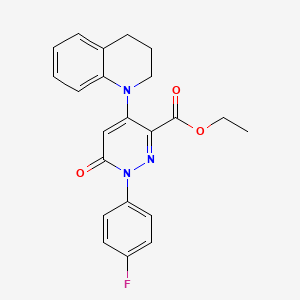
ethyl 1-(4-fluorophenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(1,2,3,4-tetrahydroquinolin-1-yl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H20FN3O3 and its molecular weight is 393.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Versatile Intermediates for Derivative Synthesis : Compounds related to ethyl 4-(3,4-dihydroquinolin-1(2H)-yl)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate serve as versatile intermediates for synthesizing a range of hydrazone, pyrazole, and dihydropyridazine derivatives. These derivatives have been synthesized and reported for their in vitro biological activities, indicating the potential for discovering new therapeutic agents (Ziegler et al., 1988).
Antimicrobial Agents
- Potential Antimicrobial Applications : New quinazolines synthesized from related compounds have demonstrated antimicrobial activities against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Desai et al., 2007).
Anticancer Potential
- Inhibitory Activity Against Cancer Cell Lines : Derivatives of the compound have shown potent cytotoxic activity against human cervical cancer, lung adenocarcinoma, and triple-negative breast cancer cell lines. This highlights their potential as effective anti-cancer agents, especially due to their inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021).
Synthesis of Heterocyclic Compounds
- Synthesis of Heterocyclic Moieties : Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate, a compound with structural similarities, has been used to synthesize a variety of heterocyclic moieties like oxadiazoles, triazoles, pyrazoles, and Schiff bases. These compounds have shown significant to moderate antimicrobial activity, demonstrating the diversity of applications in medicinal chemistry (Abdel-Mohsen, 2014).
Advanced Organic Synthesis Techniques
- Regioselective Synthesis : The synthesis of related compounds has highlighted remarkable regioselectivities, particularly in the creation of Luotonin A derivatives, showcasing advanced organic synthesis techniques and the potential for creating targeted therapeutic molecules (Atia et al., 2017).
Properties
IUPAC Name |
ethyl 4-(3,4-dihydro-2H-quinolin-1-yl)-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c1-2-29-22(28)21-19(25-13-5-7-15-6-3-4-8-18(15)25)14-20(27)26(24-21)17-11-9-16(23)10-12-17/h3-4,6,8-12,14H,2,5,7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNUSLFFNMZEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCCC3=CC=CC=C32)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate;hydrochloride](/img/structure/B2959264.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(2-phenylmorpholin-4-yl)butyl]ethanediamide](/img/structure/B2959266.png)
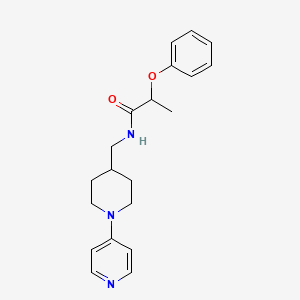
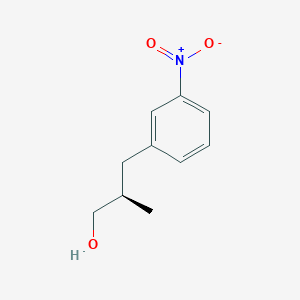
![1-(prop-2-yn-1-yl)-N-{2-[(thiophen-2-yl)formamido]ethyl}piperidine-4-carboxamide](/img/structure/B2959271.png)
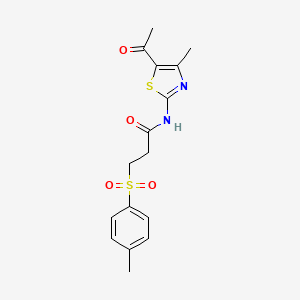
![2-(pyridin-3-yl)-1-[4-(pyridin-4-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2959274.png)
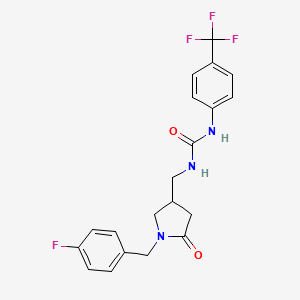
![2-Chloro-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]propanamide](/img/structure/B2959278.png)
![ethyl 4-{[1,1'-biphenyl]-4-yl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate](/img/structure/B2959280.png)
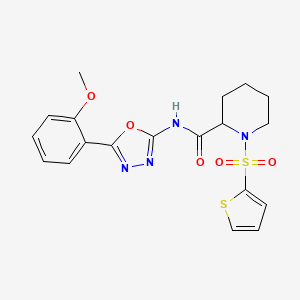

![1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2959283.png)

